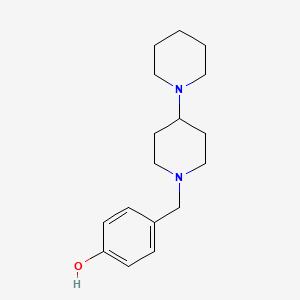

4-(1,4'-bipiperidin-1'-ylmethyl)phenol

Description

4-(1,4'-Bipiperidin-1'-ylmethyl)phenol is a synthetic organic compound characterized by a phenol core substituted at the 4-position with a 1,4'-bipiperidinylmethyl group. This compound is primarily utilized as an intermediate in medicinal chemistry for synthesizing pharmacologically active molecules. For instance, it has been employed in the synthesis of amino-quinoline-5,8-dione derivatives targeting NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibition , and in hydroxypyranone derivatives evaluated for anticonvulsant activity . Its structural versatility makes it a valuable scaffold for exploring structure-activity relationships (SAR) across diverse therapeutic targets.

Properties

IUPAC Name |

4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O/c20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-1-3-11-19/h4-7,16,20H,1-3,8-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYQQHYHUCBUSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)CC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in TRPV4 Antagonism

The 1,4'-bipiperidinylmethyl group is a critical pharmacophore in TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists. For example:

- GSK2193874: This quinolinecarboxamide derivative incorporates the 1,4'-bipiperidinylmethyl group and demonstrates potent TRPV4 inhibition (IC₅₀ = 2–20 nM) with high oral bioavailability. Its selectivity over L-type calcium channels and efficacy in reducing pulmonary edema highlight the importance of the bipiperidine moiety in optimizing pharmacokinetics and target engagement .

- Pfizer’s Azetidine-Linked Compound : Replacing the bipiperidine with an azetidine ring reduces off-target cardiovascular effects but compromises TRPV4 potency (IC₅₀ = 50 nM) .

Key Insight : The bipiperidine group in GSK2193874 enhances both binding affinity and metabolic stability compared to smaller heterocycles, underscoring its role in achieving balanced drug-like properties.

Derivatives in Histamine H3 Receptor Antagonism

The bipiperidinylmethyl group is also pivotal in histamine H3 receptor antagonists:

- 2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-b]pyridine : Exhibits H3 receptor antagonism (Ki = 139 nM) with reduced hERG channel liability due to optimized substitution at the pyridine 6-position .

- 2-(1,4'-Bipiperidin-1'-yl)thiazolo[4,5-c]pyridine : A positional isomer with slightly improved affinity (Ki = 128 nM), demonstrating the impact of heterocycle substitution patterns .

SAR Note: The bipiperidine moiety contributes to H3 receptor binding via hydrophobic interactions, while modifications to the thiazolopyridine core fine-tune selectivity and safety profiles.

Table 1: Comparative Analysis of Bipiperidinylmethyl-Containing Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.